Lck Kinase Inhibitory Activity: N4-Trimethoxyphenyl vs. C3-Trimethoxyphenyl Substitution
The target compound demonstrates measurable but modest inhibitory activity against Lck kinase (IC₅₀ = 10,000 nM, cell-based assay) [1]. In contrast, the regioisomeric analog 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine displays significantly greater potency (IC₅₀ = 420 nM, biochemical kinase assay) [2]. This 24-fold potency difference highlights how relocating the trimethoxyphenyl group from the N4-amine to the C3-position, combined with N1-alkylation, dramatically enhances target engagement, providing critical SAR information for kinase inhibitor design.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (Lck, cell-based assay) |
| Comparator Or Baseline | 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: IC₅₀ = 420 nM (biochemical kinase assay) |
| Quantified Difference | 24-fold lower potency for the target compound |
| Conditions | Target: Jurkat T-cell line (cell-based). Comparator: In vitro kinase phosphorylation assay. |
Why This Matters
This data establishes the target compound as a low-potency Lck probe useful for studying the impact of N4- versus C3-substitution on kinase binding, enabling researchers to differentiate it from higher-potency C3-substituted analogs during lead optimization.
- [1] IDRB Database. Bioactivity Information: (1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-(3,4,5-trimethoxy-phenyl)-amine hydrochloride vs. Tyrosine-protein kinase Lck. IC₅₀ = 10000.0 nM. Cell-based Assay, Jurkat Cell Line. View Source
- [2] BindingDB. BDBM50345734: 1-isopropyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. IC₅₀ = 420 nM. CHEMBL1242660. US10544104, Compound 7l. View Source
